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For researchers, scientists, and drug development professionals engaged in
photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of
reaction efficiency and final material properties. Among cationic photoinitiators,
diphenyliodonium and triarylsulfonium salts are two of the most prominent classes. This guide
provides an objective, data-driven comparison of diphenyliodonium hexafluorophosphate
and various sulfonium salts, offering insights into their respective performance characteristics
to aid in the selection process for specific research and development applications.

Introduction to Onium Salt Photoinitiators

Onium salt photoinitiators, specifically diaryliodonium and triarylsulfonium salts, are
cornerstone components in cationic photopolymerization, a process with advantages such as a
lack of oxygen inhibition and the ability to cure thick or highly filled films.[1] These compounds
consist of a cation, which absorbs light, and a non-nucleophilic anionic counter-ion.[1] Upon
irradiation with UV light, the cation undergoes photolysis to generate a strong Brgnsted acid,
which then initiates the polymerization of monomers like epoxides and vinyl ethers.[1][2]

The structure of the cation dictates the wavelengths of light absorbed, while the nature of the
counter-ion determines the strength of the generated acid, thereby influencing the initiation
efficiency and propagation rate.[1][3][4]
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Comparative Performance: Light Absorption and
Reactivity

A primary differentiator between diphenyliodonium and sulfonium salts is their light absorption
characteristics. Sulfonium salts generally exhibit stronger and broader absorption in the UV
spectrum compared to iodonium salts.[1][5] This is attributed to the greater number of aromatic
rings in triarylsulfonium salts, leading to increased light absorbance.[1] Consequently, a lower
concentration of a sulfonium salt may be required to achieve the same degree of light
absorption as an iodonium salt.[1][5]

The counter-ion plays a crucial role in the reactivity of the photoinitiator. For both iodonium and
sulfonium salts, larger and less nucleophilic anions generate stronger acids, leading to more
efficient polymerization. A commonly observed order of reactivity based on the counter-ion is:
SbFe~ > AsFe~ > PFe~ > BFa~.[5][6]

While diphenyliodonium salts have lower intrinsic UV absorption, they are more readily
photosensitized to respond to longer wavelengths of light, including the near-UV and visible
regions.[3][4][5] This is due to their higher redox potential, which makes them more amenable
to electron transfer from a wider array of sensitizer molecules.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative diphenyliodonium and
sulfonium salt photoinitiators.
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Table 1: Molar Absorptivity
of Selected Onium Salts[1]

o Maximum Molar Absorptivity Wavelength at Max.
Photoinitiator .
(e) Absorptivity
bis(4-t-butylphenyl)iodonium
( yp ) ¥ 26,000 M—cm—1 246 nm
hexafluoroantimonate
bis(4-t-butylphenyl)iodonium
( yipheny) 27,000 M—icm~t 246 nm
hexafluorophosphate
triarylsulfonium
hexafluoroantimonate salts, 150,000 M—icm™1 228 nm
mixed
triarylsulfonium
130,000 M—icm™? 228 nm

hexafluoroborate salts, mixed

Table 2: Monomer Conversion with

Equivalent Light Absorbance[1]

Photoinitiator

Epoxide Monomer Conversion

bis(4-t-butylphenyl)iodonium

_ ~50%
hexafluoroantimonate
bis(4-t-butylphenyl)iodonium
( ylphenyl) —60%
pentafluorophenylborate
Diaryliodonium pentafluorophenylborate ~50%
Triarylsulfonium pentafluorophenylborate salts,
~50%

mixed

bis(4-t-butylphenyl)iodonium

hexafluorophosphate

No measurable conversion

Triarylsulfonium hexafluoroantimonate salts,

mixed

No measurable conversion
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Photoinitiation Mechanisms

The general mechanism for photoinitiation by both diphenyliodonium and sulfonium salts
involves the generation of a Brgnsted acid upon UV irradiation. This acid then protonates a
monomer, creating a cationic active center that propagates the polymerization chain.

Diphenyliodonium Salt Mechanism Sulfonium Salt Mechanism
Diphenyliodonium Salt Triarylsulfonium Salt
(Ar2*X") (ArsS*X-)
v (UV Light) v (UV Light)
[Arzl+X-]* [ArsS+X-T*
(Excited State) (Excited State)
Photolysis Photolysis
( Arl*e + Are + X~ ) ( ArzS*e + Are + X~ )
R-H (Monomer/Solvent) R-H (Monomer/Solyent)
( Brgnsted Acid (H*X") ) ( Bragnsted Acid (H*X") )

Click to download full resolution via product page

Caption: Photoinitiation mechanisms of iodonium and sulfonium salts.

Experimental Protocols

Determining Monomer Conversion via Raman
Spectroscopy

A common method for quantifying the conversion of epoxide monomers during
photopolymerization is real-time Raman spectroscopy.[1]
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Materials:

Epoxide monomer (e.g., 1,3-bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-
tetramethyldisiloxane)[1]

Onium salt photoinitiator (e.g., diphenyliodonium hexafluorophosphate or a sulfonium
salt)

Raman spectrometer
UV light source (e.g., mercury arc lamp)
Procedure:

Prepare solutions of the onium salt photoinitiator in the epoxide monomer at the desired
concentrations.

Place a sample of the solution in the Raman spectrometer.

Acquire an initial Raman spectrum of the unreacted monomer. Identify a characteristic peak
for the epoxide ring (e.g., at 787 cm~1) and a reference peak that does not change during
polymerization (e.g., at 1447 cm~1).[1]

Expose the sample to a UV light source to initiate polymerization.
Acquire Raman spectra at regular intervals during the irradiation.

Calculate the fractional conversion of the epoxide monomer at each time point by monitoring
the decrease in the intensity of the epoxide peak relative to the reference peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to Cationic Photoinitiators:
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PDF]. Available at: [https://www.benchchem.com/product/b1225549#diphenyliodonium-
hexafluorophosphate-vs-sulfonium-salt-photoinitiators]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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